molecular formula C59H110N6NaO20P B609036 Mifamurtide sodium hydrate CAS No. 838853-48-8

Mifamurtide sodium hydrate

Cat. No. B609036
CAS RN: 838853-48-8
M. Wt: 1277.51
InChI Key: UGLNJSJKBHIHCX-BWJKLZNOSA-M
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Description

Mifamurtide protects mice against herpes simplex virus type 2;  a macrophage activator;  called muramyl tripeptide but that term is ambiguous, confused with other tripeptides of muramic acid.

Scientific Research Applications

Application in Osteosarcoma Treatment

Mifamurtide, known as liposomal muramyl tripeptide phosphatidyl ethanolamine (Mepact), has been extensively studied for its application in the treatment of osteosarcoma, a type of bone cancer. It is an immunomodulator, working by activating monocytes and macrophages to exhibit antitumor effects. Significant research has demonstrated its effectiveness in improving overall survival in patients with newly diagnosed, high-grade, non-metastatic, resectable osteosarcoma when combined with postoperative chemotherapy (Frampton, 2010). Further studies have explored its use in various clinical settings, assessing the survival benefits and feasibility of its combination with chemotherapy (Brard et al., 2019).

Cost-Effectiveness Analysis

Mifamurtide has also been the subject of cost-effectiveness analyses. Studies have evaluated its economic impact in the context of the Spanish National Health Service, demonstrating that its use in osteosarcoma treatment can be cost-effective, especially considering the quality-adjusted life years gained (Brosa et al., 2015). Similar analyses have been conducted from the perspective of the UK's National Health Service, again highlighting its cost-effectiveness when added to standard chemotherapy for osteosarcoma (Johal et al., 2013).

Immunomodulatory Effects

Research has delved into the immunomodulatory effects of mifamurtide on macrophage polarization and its impact on tumor cell proliferation, migration, and differentiation. These studies have contributed significantly to understanding the intricate interactions between mifamurtide and the immune system, especially in the context of osteosarcoma cells (Punzo et al., 2020).

Clinical Observations and Trials

Several observational studies and clinical trials have been conducted to assess the efficacy and safety of mifamurtide in osteosarcoma treatment. These studies have provided valuable insights into its practical use, survival rates, and tolerability in clinical settings (Mudry et al., 2021).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of mifamurtide have been studied in various populations, including those with hepatic and renal impairments. These studies are crucial in understanding how the drug behaves in different physiological conditions and in developing appropriate dosing guidelines (Venkatakrishnan et al., 2014).

properties

CAS RN

838853-48-8

Molecular Formula

C59H110N6NaO20P

Molecular Weight

1277.51

IUPAC Name

sodium 2-(2-(((2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-N-((S)-1-((R)-5-amino-2-((S)-2-aminopropanamido)-5-oxopentanamido)-1-oxopropan-2-yl)propanamido)ethyl ((R)-2,3-bis(palmitoyloxy)propyl) phosphate hydrate

InChI

InChI=1S/C59H109N6O19P.Na.H2O/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-50(69)79-40-46(83-51(70)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)41-81-85(77,78)80-38-37-65(43(4)56(73)64-57(74)47(35-36-49(61)68)63-55(72)42(3)60)58(75)44(5)82-54-52(62-45(6)67)59(76)84-48(39-66)53(54)71;;/h42-44,46-48,52-54,59,66,71,76H,7-41,60H2,1-6H3,(H2,61,68)(H,62,67)(H,63,72)(H,77,78)(H,64,73,74);;1H2/q;+1;/p-1/t42-,43-,44?,46+,47+,48+,52+,53+,54+,59-;;/m0../s1

InChI Key

UGLNJSJKBHIHCX-BWJKLZNOSA-M

SMILES

C[C@@H](C(NC([C@H](NC([C@H](C)N)=O)CCC(N)=O)=O)=O)N(C(C(O[C@H]1[C@@H]([C@H](O[C@@H]([C@@H]1NC(C)=O)O)CO)O)C)=O)CCOP(OC[C@H](OC(CCCCCCCCCCCCCCC)=O)COC(CCCCCCCCCCCCCCC)=O)([O-])=O.[H]O[H].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Mifamurtide;  Muramyl tripeptide;  L-MTP-PE; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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